Propyl bis(trimethylsilyl) phosphite

Description

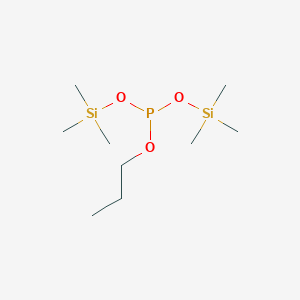

Propyl bis(trimethylsilyl) phosphite is an organophosphorus compound characterized by a central phosphorus atom bonded to a propyl group and two trimethylsilyl (TMS) groups via oxygen atoms. Its structure combines the steric bulk of TMS substituents with the nucleophilic and Lewis basic properties of phosphite ligands.

Properties

CAS No. |

62591-84-8 |

|---|---|

Molecular Formula |

C9H25O3PSi2 |

Molecular Weight |

268.44 g/mol |

IUPAC Name |

propyl bis(trimethylsilyl) phosphite |

InChI |

InChI=1S/C9H25O3PSi2/c1-8-9-10-13(11-14(2,3)4)12-15(5,6)7/h8-9H2,1-7H3 |

InChI Key |

OPLQIWWSPCDZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Phase-Transfer Catalysis

Benzyltriethylammonium chloride and tetrabutylammonium hydrogen sulfate are effective catalysts for silylation, enhancing the interfacial reactivity between TMSCl and the phosphite substrate. These catalysts reduce reaction times from 24 hours to 6–8 hours while improving yields to >80%.

Radical Initiation

In systems involving hindered substrates, radical initiators such as azobisisobutyronitrile (AIBN) have been employed to accelerate silylation at elevated temperatures (60–80°C). However, this risks thermal decomposition of the silyl groups, necessitating precise temperature control.

Analytical Characterization and Purity Assessment

Propyl bis(trimethylsilyl) phosphite is characterized by:

- $$^1$$H NMR: δ 0.15 ppm (singlet, Si(CH$$3$$)$$3$$), δ 0.90–1.70 ppm (m, propyl chain).

- $$^{31}$$P NMR: δ 125–130 ppm, consistent with phosphite esters.

- IR Spectroscopy: Peaks at 850 cm$$^{-1}$$ (P–O–Si) and 1250 cm$$^{-1}$$ (Si–C).

Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with commercial samples typically achieving >95% purity after distillation.

Industrial Applications and Scalability Considerations

The scalability of this compound synthesis is hindered by the high cost of TMSCl and the need for anhydrous conditions. However, the phase-transfer catalytic method offers industrial promise due to its solvent-free operation and minimal byproduct generation. Recent patents highlight its utility as a stabilizer in polymer production and a precursor for flame retardants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares propyl bis(trimethylsilyl) phosphite with structurally and functionally related compounds, focusing on synthesis, reactivity, and applications.

Tris(trimethylsilyl) Phosphate

- Structure : Contains three TMS groups bonded to a phosphate core (vs. two TMS groups and one propyl group in the target compound).

- This inertness toward halides suggests reduced electrophilicity compared to sulfates.

- Applications: Primarily used as a silylating agent and intermediate in organosilicon synthesis.

Tri-butyl Phosphate (TBP)

- Structure : A triester of phosphoric acid with three butyl groups (vs. mixed TMS and alkyl substituents in the target compound).

- Reactivity: TBP is a well-known solvent and plasticizer with high thermal stability. Its electron-donating butyl groups enhance solubility in organic media but reduce Lewis acidity compared to TMS-substituted analogs.

- Applications : Widely employed in nuclear fuel processing and as a solvent for rare-earth extraction .

Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)

- Structure : Features ethoxysilyl and sulfide linkages (C₁₈H₄₂O₆S₄Si₂), contrasting with the phosphite core and TMS groups in the target compound .

- Reactivity : TESPT acts as a coupling agent in rubber vulcanization due to its dual reactive sites (ethoxysilyl and sulfide groups).

- Applications : Critical in tire manufacturing to improve silica-rubber interactions.

Bis(triisopropylsilyl)phosphide Complexes

- Structure : Larger triisopropylsilyl (TIPS) substituents introduce greater steric hindrance than TMS groups.

- Reactivity : TIPS-substituted phosphides exhibit slower ligand substitution kinetics and higher air sensitivity compared to TMS analogs, limiting their utility in catalysis .

- Applications : Explored as precursors for thin-film semiconductors.

Research Findings and Trends

- Synthetic Flexibility : this compound’s mixed substituents balance steric bulk (TMS) and solubility (propyl), making it more versatile than purely TMS- or alkyl-substituted analogs .

- Reactivity Insights : The compound’s phosphorus center is less electrophilic than tris(trimethylsilyl) phosphate, as inferred from the latter’s resistance to halide attack . This property may enhance its utility in stabilizing metal complexes.

- Environmental Considerations : Unlike tri-butyl phosphate, which poses bioaccumulation risks, silylated phosphites like the target compound are less studied for environmental impact, warranting further investigation .

Q & A

Q. What are the established synthetic routes for propyl bis(trimethylsilyl) phosphite, and how do reaction conditions influence yield?

this compound is typically synthesized via transesterification or substitution reactions using tris(trimethylsilyl) phosphite (TTMSP) as a key reagent. For example:

- Method 1 : Reacting TTMSP with propyl halides (e.g., propyl chloride) in anhydrous solvents (e.g., benzene or toluene) under reflux. Yields depend on the molar ratio of reactants, reaction time (6–12 hours), and the absence of moisture .

- Method 2 : Using bis(trimethylsilyl) hydrogen phosphite with propyl alcohol derivatives in the presence of a catalyst like triethylamine. This method avoids side reactions but requires strict temperature control (0–5°C) .

Q. Key considerations :

Q. How can researchers characterize the purity and structure of this compound?

Analytical techniques :

Q. Purity validation :

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is hydrolytically unstable; exposure to moisture generates phosphoric acid and trimethylsilanol. Store under inert gas (Ar/N₂) at –20°C in flame-sealed ampoules .

- Decomposition : Thermal degradation occurs above 150°C, releasing toxic phosphine gas. Avoid contact with oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other silyl phosphites in nucleophilic substitutions?

this compound exhibits lower reactivity compared to phenyl or methyl analogs due to steric hindrance from the propyl group. For example:

- In Arbuzov reactions with α-halo carbonyl compounds, phenyl bis(trimethylsilyl) phosphite achieves 80% conversion, while the propyl derivative yields only 45–50% under identical conditions (THF, 60°C, 8 hours) .

- Mitigation strategy : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity of the carbonyl substrate .

Q. How can researchers resolve contradictions in reported reaction outcomes for silyl phosphites?

Discrepancies in yields or side products often arise from:

- Moisture contamination : Reproduce reactions in rigorously dried solvents (e.g., distilled over CaH₂).

- Temperature gradients : Use precise thermocouple monitoring instead of oil baths.

- Analytical limitations : Cross-validate results using orthogonal methods (e.g., combine HPLC with ³¹P NMR) .

Case study : A 2020 study reported inconsistent yields (30–70%) for phosphonate formation. Reanalysis revealed residual water in commercial TTMSP batches, highlighting the need for in-house purification .

Q. What methodologies optimize this compound for electrochemical applications?

In lithium-ion battery electrolytes, this compound acts as a film-forming additive to stabilize high-voltage cathodes:

- Procedure : Add 1–2 wt% to carbonate-based electrolytes (e.g., LiPF₆ in EC/DMC).

- Mechanism : Forms a protective solid-electrolyte interphase (SEI) via oxidative decomposition at >4.3 V vs. Li/Li⁺, suppressing capacity fade .

- Validation : Use XPS to confirm SEI composition (Li₃PO₄, SiOₓ) and EIS to measure interfacial resistance .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity. This compound has a higher LUMO energy (–1.2 eV) than phenyl analogs (–1.5 eV), correlating with reduced electrophilic activation .

- Parameter tuning : Replace the propyl group with electron-withdrawing substituents (e.g., CF₃) to lower LUMO energy and enhance reactivity .

Q. What are the environmental and safety implications of lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.